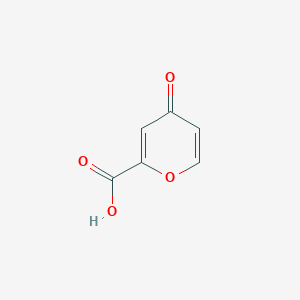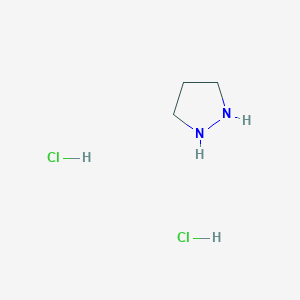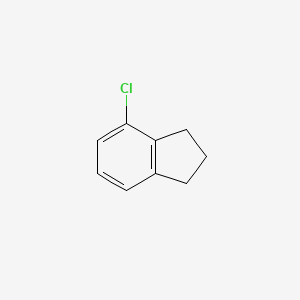
4-Chloro-2,3-dihydro-1H-indene
Vue d'ensemble
Description
4-Chloro-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 15115-61-4 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 4-chloro-1-indanone, which is structurally similar to 4-Chloro-2,3-dihydro-1H-indene, can be achieved in four steps from 2-chlorobenzaldehyde . Bromination of this compound under various conditions occurred in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction gave (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine in quantitative yield .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3-dihydro-1H-indene is similar to that of 2,3-Dihydro-1H-indene . The IUPAC Standard InChI for 2,3-Dihydro-1H-indene is InChI=1S/C9H10/c1-2-5-9-7-3-6-8 (9)4-1/h1-2,4-5H,3,6-7H2 .
Applications De Recherche Scientifique
Antibacterial and Antifungal Studies
2,3-dihydro-1H-inden-1-one derivatives, which include 4-Chloro-2,3-dihydro-1H-indene, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Activity
Indole derivatives, which include 4-Chloro-2,3-dihydro-1H-indene, have shown potential as antiviral agents . These compounds have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Properties
Indole derivatives have also been studied for their anti-inflammatory properties . These compounds have been found to be effective in reducing inflammation .
Anticancer Properties
Compounds containing a 2,3-dihydro-1H-inden-1-one structure, such as 4-Chloro-2,3-dihydro-1H-indene, have shown anticancer activities . These compounds have been studied for their potential to inhibit the growth of cancer cells .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . These compounds have been studied for their ability to neutralize harmful free radicals in the body .
Antimalarial Properties
Indole derivatives have also been studied for their antimalarial properties . These compounds have been found to be effective in inhibiting the growth of the malaria parasite .
Mécanisme D'action
Target of Action
4-Chloro-2,3-dihydro-1H-indene is a derivative of indene . Indene derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indene derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular derivative and its target.
Result of Action
The molecular and cellular effects of 4-Chloro-2,3-dihydro-1H-indene’s action would depend on its specific biological activity. Indene derivatives are known to have a wide range of biological activities, and the specific effects would depend on the activity and the cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,3-dihydro-1H-indene. These factors could include temperature, pH, presence of other molecules, and more. For instance, 4-Chloro-2,3-dihydro-1H-indene is a colorless liquid that is insoluble in water but can dissolve in alcohol and other organic solvents . This solubility profile could influence its action and efficacy in different environments.
Propriétés
IUPAC Name |
4-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMPPXIOARAANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495541 | |
| Record name | 4-Chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dihydro-1H-indene | |
CAS RN |
15115-61-4 | |
| Record name | 4-Chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



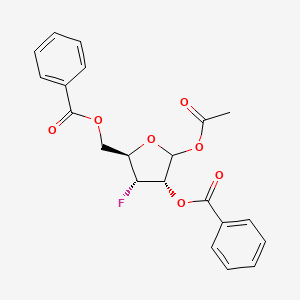
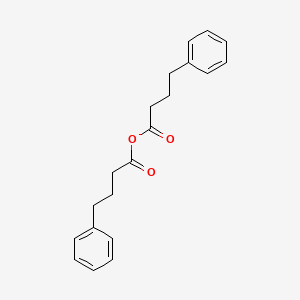

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)

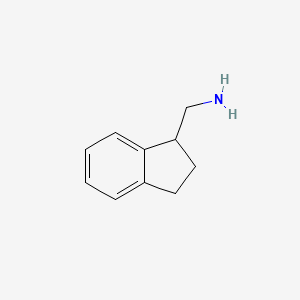
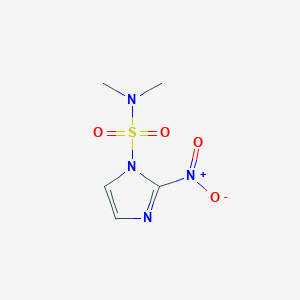
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)

